molecular formula C8H8Br2O B1278414 2-Bromo-1-(bromomethyl)-4-methoxybenzene CAS No. 54788-18-0

2-Bromo-1-(bromomethyl)-4-methoxybenzene

Cat. No. B1278414
CAS RN: 54788-18-0
M. Wt: 279.96 g/mol
InChI Key: ATTFAYYIRHBGME-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(bromomethyl)-4-methoxybenzene is a brominated methoxybenzene derivative. It is related to various other brominated aromatic compounds that have been studied for their potential applications in organic synthesis, pharmaceuticals, and materials science. The presence of bromine atoms makes these compounds useful as intermediates in various chemical reactions due to their reactivity.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene was achieved through a multi-step process starting from p-xylene, involving nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods highlight the general approach to synthesizing brominated aromatic compounds, which may be applicable to the synthesis of 2-Bromo-1-(bromomethyl)-4-methoxybenzene.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using techniques such as IR, NMR, and X-ray crystallography. For example, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . X-ray crystallography has been used to elucidate the structure of various bromo- and bromomethyl-substituted benzenes, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π . These studies provide insights into the molecular geometry and intermolecular interactions that could be expected for 2-Bromo-1-(bromomethyl)-4-methoxybenzene.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in a variety of chemical reactions. The presence of bromine atoms makes them suitable for further functionalization. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols led to products with different degrees of bromination depending on the substituents and reaction conditions . The reactivity of the bromomethyl group in such compounds suggests that 2-Bromo-1-(bromomethyl)-4-methoxybenzene could also undergo further chemical transformations, potentially yielding a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the crystal structure of 1-(dibromomethyl)-4-methoxy-2-methylbenzene revealed weak intermolecular O→Br charge-transfer interactions, which could affect its melting point and solubility . The presence of electronegative bromine atoms and a methoxy group in 2-Bromo-1-(bromomethyl)-4-methoxybenzene would likely impact its physical properties, such as density, boiling point, and reactivity, as well as its solubility in organic solvents.

Scientific Research Applications

Organic & Biomolecular Chemistry

  • Specific Scientific Field: Organic & Biomolecular Chemistry .
  • Summary of the Application: This compound is used in the bromination of organic molecules. The bromination process has been extensively studied, and there is a continuous demand for safe and sustainable methodologies .
  • Methods of Application or Experimental Procedures: The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. The in situ generation of reactive intermediates minimizes the risk of hazardous reagents . The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
  • Results or Outcomes: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Organic & Biomolecular Chemistry

  • Specific Scientific Field: Organic & Biomolecular Chemistry .
  • Summary of the Application: This compound is used in the bromination of organic molecules. The bromination process has been extensively studied, and there is a continuous demand for safe and sustainable methodologies .
  • Methods of Application or Experimental Procedures: The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. The in situ generation of reactive intermediates minimizes the risk of hazardous reagents . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
  • Results or Outcomes: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

Organic & Biomolecular Chemistry

  • Specific Scientific Field: Organic & Biomolecular Chemistry .
  • Summary of the Application: This compound is used in the bromination of organic molecules. The bromination process has been extensively studied, and there is a continuous demand for safe and sustainable methodologies .
  • Methods of Application or Experimental Procedures: The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. The in situ generation of reactive intermediates minimizes the risk of hazardous reagents . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
  • Results or Outcomes: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

Future Directions

The future directions for a chemical compound can include potential applications, research directions, and areas of interest. Unfortunately, specific future directions for “2-Bromo-1-(bromomethyl)-4-methoxybenzene” are not available in the current resources .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFAYYIRHBGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442213
Record name 2-bromo-1-bromomethyl-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(bromomethyl)-4-methoxybenzene

CAS RN

54788-18-0
Record name 2-Bromo-1-(bromomethyl)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54788-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-bromomethyl-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(bromomethyl)-4-methoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Dreier - 2014 - scholar.archive.org
PPAR belongs to the superfamily of nuclear receptor proteins and upon activation by ligands acts as a transcription factor and regulates very important genes. The expressed genes are …
Number of citations: 3 scholar.archive.org
D Dreier, M Resetar, V Temml, L Rycek… - Organic & …, 2018 - pubs.rsc.org
Partial agonists of the transcription factor PPARγ (peroxisome proliferator-activated receptor γ) have shown potential for the treatment of metabolic and inflammatory conditions and …
Number of citations: 6 pubs.rsc.org
Y Dai, X Feng, H Liu, H Jiang… - The Journal of Organic …, 2011 - ACS Publications
A method for the synthesis of 2-naphthols 4 is described. The carbonylative Stille coupling reactions of 2-bromobenzyl bromides with tributylallylstannane to produce 2-bromobenzyl β,γ-…
Number of citations: 31 pubs.acs.org
JF Bower, P Szeto, T Gallagher - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
A full account of studies which led to the efficient asymmetric synthesis of (−)-aphanorphine 1 is reported. Two routes to the key cyclic sulfamidate intermediate 5 are described, the first …
Number of citations: 75 pubs.rsc.org
AG Pandey, MJ McGrath, OG Mancheno, C Bolm - Synthesis, 2011 - thieme-connect.com
Enantiomerically enriched forms of a sulfoximine-based myristic acid analogue are prepared using either an asymmetric desymmetrization with a chiral base, or an enantioselective …
Number of citations: 19 www.thieme-connect.com
KH Vardhan Reddy, E Yen-Pon… - The Journal of …, 2018 - ACS Publications
A convergent total synthesis of MK-801 has been achieved. Key synthetic transformations include a multicomponent Barbier-type reaction to construct the α-branched amine, a selective …
Number of citations: 7 pubs.acs.org
LTD Scaggs - 2020 - search.proquest.com
Epidithiodiketopiperazine alkaloids (ETPs) are naturally occurring fungal metabolites characterized by their disulfide-bridged diketopiperazine motif and wide spectrum of potent …
Number of citations: 0 search.proquest.com

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